4-(2,4-Dichloro-5-pyrimidyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichloro-5-pyrimidyl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O. It is characterized by the presence of a morpholine ring attached to a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichloro-5-pyrimidyl)morpholine typically involves the reaction of 2,4-dichloropyrimidine with morpholine. One common method includes heating a mixture of 2,4-dichloropyrimidine and morpholine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions for several hours, followed by purification through techniques such as flash chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichloro-5-pyrimidyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may result in the formation of a pyrimidine N-oxide .
Scientific Research Applications
4-(2,4-Dichloro-5-pyrimidyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-5-pyrimidyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine atoms and the morpholine ring contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichloro-4-pyrimidyl)morpholine: Similar structure but with chlorine atoms at different positions on the pyrimidine ring.
2,4-Dichloro-6-(4-morpholino)pyrimidine: Another isomer with a different substitution pattern.
Uniqueness
4-(2,4-Dichloro-5-pyrimidyl)morpholine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms and the presence of the morpholine ring make it a versatile compound for various applications .
Properties
IUPAC Name |
4-(2,4-dichloropyrimidin-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-7-6(5-11-8(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPFIAQOXDXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.